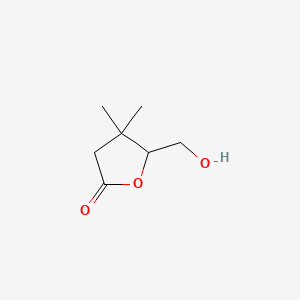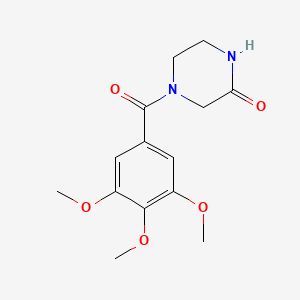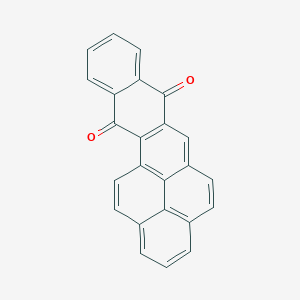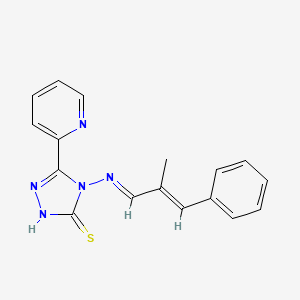
4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-one
- 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-sulfone
Uniqueness
Compared to similar compounds, 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the thione group. This group can enhance its biological activity and make it more effective in certain applications.
Propiedades
Número CAS |
497823-79-7 |
|---|---|
Fórmula molecular |
C17H15N5S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5S/c1-13(11-14-7-3-2-4-8-14)12-19-22-16(20-21-17(22)23)15-9-5-6-10-18-15/h2-12H,1H3,(H,21,23)/b13-11+,19-12+ |
Clave InChI |
AHVPKPLOXULYMX-SZFRVYISSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Solubilidad |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


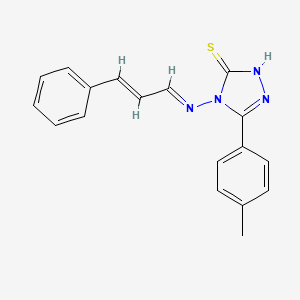
![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
